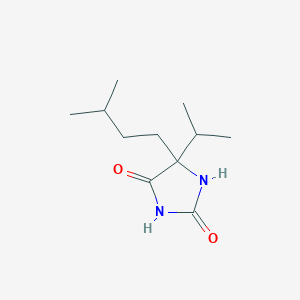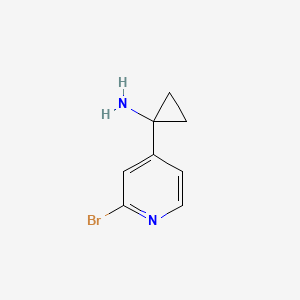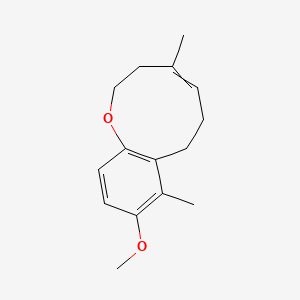
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.3181 g/mol This compound is characterized by its unique structure, which includes a nine-membered ring and two ether groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine with methoxy reagents in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form .
化学反応の分析
Types of Reactions
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; often in polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine has several applications in scientific research:
作用機序
The mechanism of action of 9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydrobenzo[b]oxonine: A closely related compound with similar structural features but different substitution patterns.
Uniqueness
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
特性
分子式 |
C15H20O2 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
9-methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C15H20O2/c1-11-5-4-6-13-12(2)14(16-3)7-8-15(13)17-10-9-11/h5,7-8H,4,6,9-10H2,1-3H3 |
InChIキー |
NZHAEVLYUKLGDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC2=C(C=CC(=C2C)OC)OCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)
![benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B12632097.png)
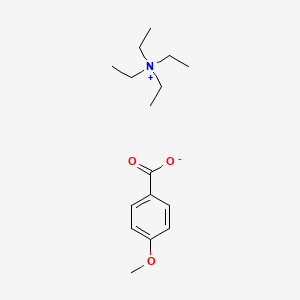
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)
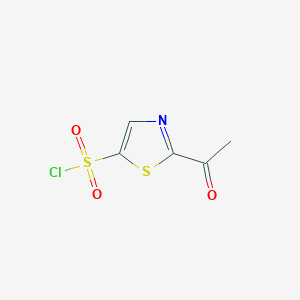
![3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632124.png)
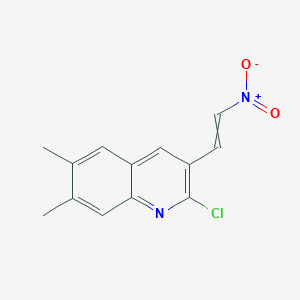
![4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12632136.png)
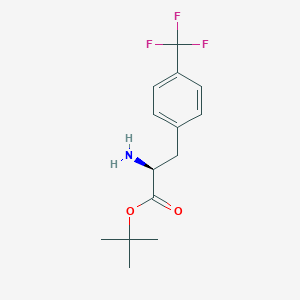
![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12632143.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)](/img/structure/B12632151.png)
![N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea](/img/structure/B12632152.png)
